3-iodo-1H-indole-2-carboxylic Acid

Catalog No.
S779354
CAS No.
167631-58-5
M.F
C9H6INO2
M. Wt
287.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-1H-indole-2-carboxylic Acid

CAS Number

167631-58-5

Product Name

3-iodo-1H-indole-2-carboxylic Acid

IUPAC Name

3-iodo-1H-indole-2-carboxylic acid

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

InChI

InChI=1S/C9H6INO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

BKUHHQRXJHGQCF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I

Synthesis and Precursor for Derivatives:

3-iodo-1H-indole-2-carboxylic acid (3-I-2-COOH) is a heterocyclic molecule containing an indole ring system. It finds application in scientific research as a synthetic intermediate for the preparation of more complex indole derivatives. The presence of the iodine atom at the 3rd position and the carboxylic acid group at the 2nd position of the indole ring make 3-I-2-COOH a valuable building block for diverse functionalization strategies. Studies have reported its use in the synthesis of various indole-based compounds with potential biological activities, including:

  • Antitubercular agents: 3-I-2-COOH served as a key starting material for the synthesis of novel indole derivatives exhibiting promising antitubercular properties [].
  • Antimicrobial agents: Researchers have explored the potential of 3-I-2-COOH in the development of new antimicrobial agents. A study describes its utilization in the synthesis of indole-based compounds displaying activity against various bacterial and fungal strains [].
  • Anticancer agents: The antitumor potential of 3-I-2-COOH derivatives has also been investigated. A study reports the synthesis of novel indole derivatives derived from 3-I-2-COOH, demonstrating promising in vitro anticancer activity against different cancer cell lines [].

Radiolabeling and Imaging Applications:

The presence of the iodine atom in 3-I-2-COOH makes it a suitable candidate for radiolabeling, a technique used to attach radioactive isotopes to molecules for various purposes. Radiolabeled 3-I-2-COOH holds potential applications in:

  • Positron emission tomography (PET) imaging: Radioisotopes like 124I can be incorporated into 3-I-2-COOH, allowing its potential use as a PET imaging probe for specific biological targets [].
  • Single-photon emission computed tomography (SPECT) imaging: Similar to PET, radioisotopes like 131I can be used to label 3-I-2-COOH for potential applications in SPECT imaging [].

3-Iodo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆INO₂ and a molecular weight of approximately 287.05 g/mol. It is characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an iodine atom at the third position and a carboxylic acid group at the second position distinguishes this compound from other indole derivatives. This compound is recognized for its potential biological activities and applications in medicinal chemistry and organic synthesis .

Typical of carboxylic acids and indoles. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of substituted indoles.
  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of various derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 3-iodo-1H-indole-2-carboxylic acid exhibits significant biological activity. It has been reported to have:

  • Antimicrobial Properties: Demonstrating activity against various bacterial strains.
  • Anticancer Activity: Showing potential in inhibiting cancer cell proliferation, making it a subject of interest in cancer research.
  • Enzyme Inhibition: Acting as an inhibitor for specific enzymes, which could be useful in developing therapeutic agents .

Several methods have been developed for synthesizing 3-iodo-1H-indole-2-carboxylic acid:

  • From Indole Derivatives: Starting from readily available indole derivatives, iodine can be introduced using iodine or iodinating agents under acidic conditions.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of strong bases to introduce the carboxylic acid group at the appropriate position.
  • Multi-step Synthesis: Involves several reactions starting from simpler precursors, which may include halogenation followed by carboxylation .

3-Iodo-1H-indole-2-carboxylic acid has several applications, including:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Employed in studies investigating enzyme mechanisms and biological pathways due to its inhibitory properties .

Interaction studies involving 3-iodo-1H-indole-2-carboxylic acid have focused on its ability to bind with various biological targets. These studies often use techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines.

Such studies provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-iodo-1H-indole-2-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
5-IodoindoleIodine at the fifth positionDifferent biological activity profile
3-BromoindoleBromine instead of iodinePotentially different reactivity
2-CarboxyindoleCarboxylic acid at the second positionLacks iodine substitution
6-IodoindoleIodine at the sixth positionVariation in biological activity

These compounds illustrate variations in halogen substitution and functional groups that can affect their chemical reactivity and biological properties. The unique positioning of iodine in 3-iodo-1H-indole-2-carboxylic acid contributes to its distinct reactivity profile compared to these similar compounds .

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-iodo-1H-indole-2-carboxylic Acid

Dates

Modify: 2023-08-15

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